molecular formula C5H11ClN2O3 B555715 Methyl L-asparaginate monohydrochloride CAS No. 57461-34-4

Methyl L-asparaginate monohydrochloride

Cat. No. B555715
CAS RN: 57461-34-4
M. Wt: 182.6 g/mol
InChI Key: NUXSIDPKKIEIMI-LURJTMIESA-N
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Description

“Methyl L-asparaginate monohydrochloride” is a chemical compound with the molecular formula C5H11ClN2O3. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .


Synthesis Analysis

The synthesis of L-asparagine, from which Methyl L-asparaginate monohydrochloride is derived, can be achieved through biocatalysis by asparagine synthetase (AS). This method is considered more environmentally friendly and efficient compared to chemical synthesis or extraction from plants . A novel AS with high enzyme activity was obtained through gene mining strategy, expressing them in Escherichia coli BL21 (DE3) or Bacillus subtilis WB600 .


Chemical Reactions Analysis

The chemical reactions involving L-asparagine, the parent compound of Methyl L-asparaginate monohydrochloride, have been studied extensively. L-asparagine can be prepared from L-aspartic acid (L-Asp) using a coupling reaction system including whole cells expressing Lsa AS-A and Dfi PPK2-Ⅲ .

Scientific Research Applications

L-Asparagine Methyl Ester Hydrochloride: Scientific Research Applications

Anticancer Drug Synthesis: L-Asparagine methyl ester hydrochloride can be used as a precursor in the synthesis of anticancer drugs, particularly for treating acute lymphoblastic leukemia (ALL). It serves as a building block in the multi-step synthesis process of more complex compounds with therapeutic properties .

Acrylamide Reduction: This compound may have potential applications in reducing acrylamide formation in starch-rich foods during cooking processes that exceed 100 °C. Acrylamide is a substance that forms in certain foods during high-temperature cooking and is considered a potential health hazard .

Organic Ligand in Material Synthesis: In material science, L-Asparagine methyl ester hydrochloride could act as an organic ligand for metal ions to synthesize coordination polymers or metal-organic frameworks (MOFs). These materials have various applications, including catalysis, gas storage, and separation technologies .

Enzyme Inhibition Studies: The compound might be used in biochemical research to study enzyme inhibition mechanisms. As L-asparaginase catalyzes the degradation of asparagine, derivatives like L-Asparagine methyl ester hydrochloride could help understand the enzyme’s substrate specificity and inhibition kinetics .

Protein Biosynthesis Research: Researchers could use L-Asparagine methyl ester hydrochloride to investigate protein biosynthesis in leukemic cells. Since asparagine is essential for these cells, studying its derivatives’ effects on protein synthesis could lead to new therapeutic approaches .

Mechanism of Action

Asparagine, a non-essential amino acid, plays a crucial role in the metabolism of toxic ammonia in the body. This is achieved through the action of asparagine synthase, which attaches ammonia to aspartic acid in an amidation reaction . L-asparaginase, an enzyme related to asparagine, has been studied for its antineoplastic properties .

properties

IUPAC Name

methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMQXHIJXUDQSS-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206073
Record name Methyl L-asparaginate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl L-asparaginate monohydrochloride

CAS RN

57461-34-4
Record name L-Asparagine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57461-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-asparaginate monohydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl L-asparaginate monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-asparaginate monohydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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